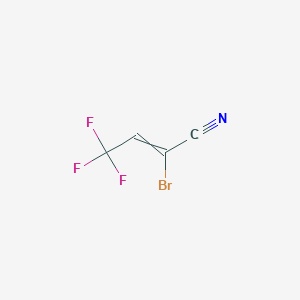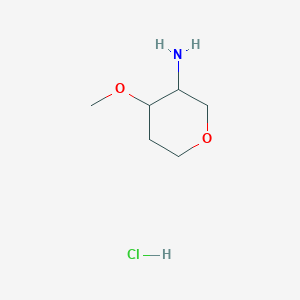![molecular formula C28H24N2O4 B12443164 2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)](/img/structure/B12443164.png)
2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-({4’-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]-6-methoxyphenol is a complex organic compound with potential applications in various fields of science and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({4’-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]-6-methoxyphenol typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-3-methoxybenzaldehyde with 4-aminobiphenyl, followed by further reactions to introduce the imino and methoxy groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining the quality of the product. The use of automated systems and advanced analytical techniques can help monitor and control the reaction parameters, ensuring consistent production outcomes .
化学反应分析
Types of Reactions
2-[(E)-({4’-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic and methoxy groups can be oxidized under specific conditions, leading to the formation of quinones and other oxidized derivatives.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
科学研究应用
Chemistry: As a versatile intermediate in organic synthesis, this compound can be used to create complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and other biochemical processes.
Medicine: The compound’s potential therapeutic properties are being explored, including its use as an antioxidant, anti-inflammatory, and anticancer agent.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity
作用机制
The mechanism by which 2-[(E)-({4’-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]-6-methoxyphenol exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be related to its interaction with inflammatory mediators and signaling pathways .
相似化合物的比较
Similar Compounds
2-Hydroxy-2-methylpropiophenone: This compound shares some structural similarities but differs in its functional groups and reactivity.
4-Hydroxy-2-quinolones: These compounds have a different core structure but exhibit similar biological activities.
Imidazole derivatives: These compounds also possess diverse biological activities and are used in various therapeutic applications.
Uniqueness
What sets 2-[(E)-({4’-[(E)-[(2-hydroxy-3-methoxyphenyl)methylidene]amino]-[1,1’-biphenyl]-4-yl}imino)methyl]-6-methoxyphenol apart is its unique combination of aromatic rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
属性
分子式 |
C28H24N2O4 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
2-[[4-[4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]phenyl]phenyl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C28H24N2O4/c1-33-25-7-3-5-21(27(25)31)17-29-23-13-9-19(10-14-23)20-11-15-24(16-12-20)30-18-22-6-4-8-26(34-2)28(22)32/h3-18,31-32H,1-2H3 |
InChI 键 |
JHABQFMZYQCUTJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=C(C(=CC=C4)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


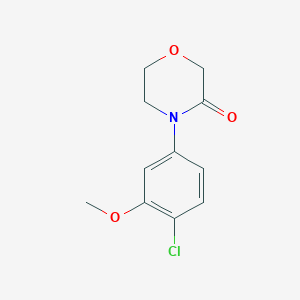

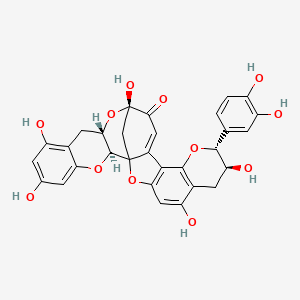
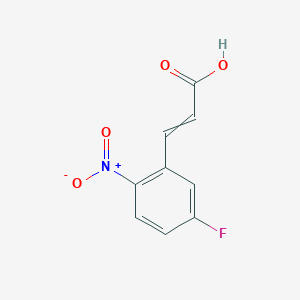

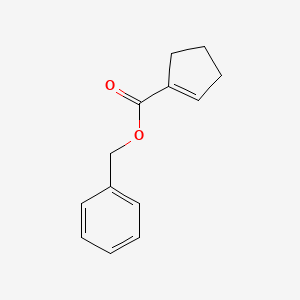
![4-[(1E)-3-ethenyl-3,7-dimethylocta-1,6-dien-1-yl]benzene-1,2-diol](/img/structure/B12443118.png)
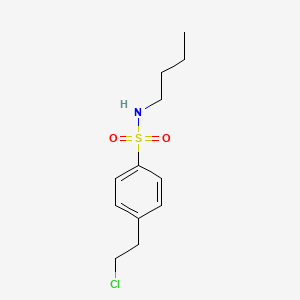
![[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)
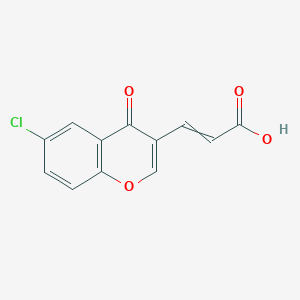

![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)
